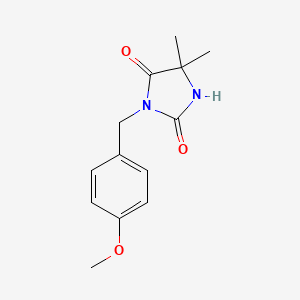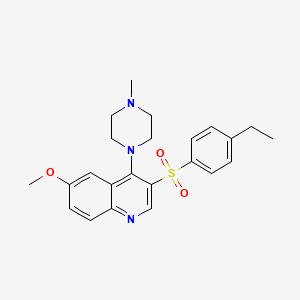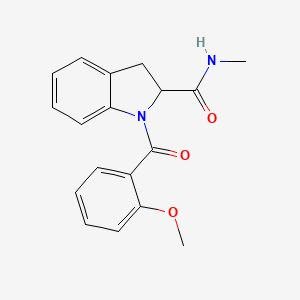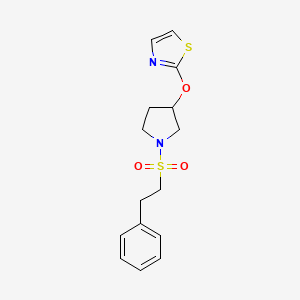
2-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)thiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen . This structure is widely used by medicinal chemists to create compounds for treating human diseases . The compound also contains a thiazole ring, another important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen, which allows for a variety of chemical reactions .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The synthesis process is influenced by steric factors and the spatial orientation of substituents . A study on the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks has been reported, indicating interesting antibacterial and antimycobacterial activity .Molecular Structure Analysis
The molecular formula of “2-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)thiazole” is C15H18N2O3S2. The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring, on the other hand, consists of sulfur and nitrogen, allowing the pi (π) electrons to move freely, rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The pyrrolidine ring also offers various possibilities for chemical reactions, especially due to the stereogenicity of carbons .Scientific Research Applications
Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents
The pyrrolidine ring is a common feature in many biologically active compounds. Its presence in drugs is often associated with high bioavailability and the ability to interact with biological targets . The pyrrolidine ring in our compound could potentially be exploited to develop new therapeutic agents with improved pharmacokinetic profiles.
Pharmaceutical Development: Antioxidant Properties
Pyrrolidin-2-one derivatives, which are structurally related to our compound, have shown antioxidant activity . This suggests that our compound could be explored for its potential antioxidant properties, contributing to the development of treatments for oxidative stress-related conditions.
Analytical Chemistry: UV-Vis Spectroscopy of Pyrrolidine Compounds
The pyrrolidine ring can influence the UV-Vis absorption spectra of compounds. This effect can be utilized in analytical chemistry to develop new methods for the detection and quantification of substances containing the pyrrolidine ring .
properties
IUPAC Name |
2-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-22(19,11-7-13-4-2-1-3-5-13)17-9-6-14(12-17)20-15-16-8-10-21-15/h1-5,8,10,14H,6-7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLHTJPTPNPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

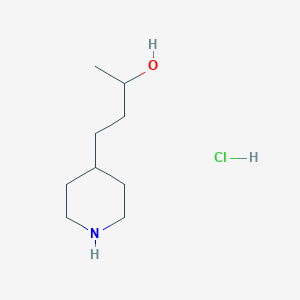
![(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873142.png)
![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)

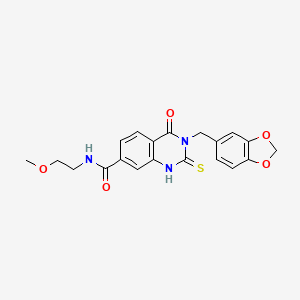
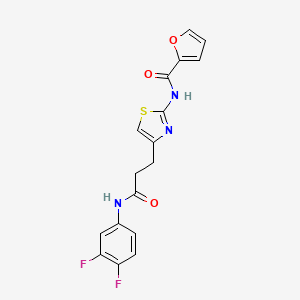
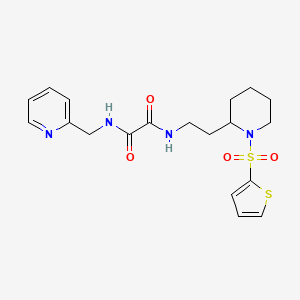


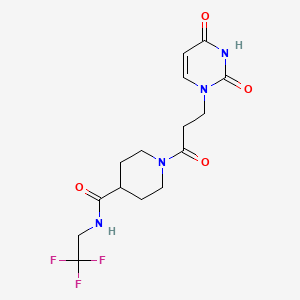
![Ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2873159.png)
